REACTION_CXSMILES
|
[Br:1][C:2]1[C:7](N)=[C:6]([Br:9])[C:5]([CH3:10])=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[F:18])[N:3]=1.C(ON=O)(C)(C)C>C1COCC1>[Br:9][C:6]1[CH:7]=[C:2]([Br:1])[N:3]=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[F:18])[C:5]=1[CH3:10]
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Name
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2,4-dibromo-6-(2,4-difluorophenyl)-5-methylpyridin-3-amine
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Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=NC(=C(C(=C1N)Br)C)C1=C(C=C(C=C1)F)F
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Name
|
|
Quantity
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4.7 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)ON=O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution warmed
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Type
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TEMPERATURE
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Details
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the mixture was heated to and
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
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Details
|
The product was purified by flash column chromatography
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Type
|
WASH
|
Details
|
eluting with 2% Et2O in hexanes
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=NC(=C1)Br)C1=C(C=C(C=C1)F)F)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |